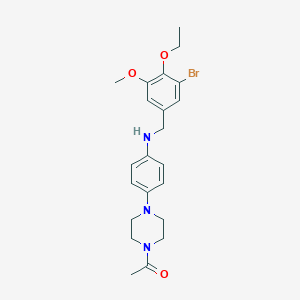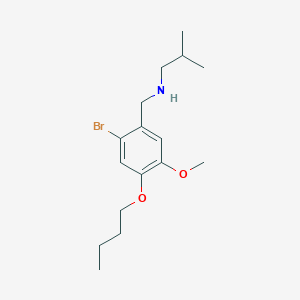
4-(4-acetyl-1-piperazinyl)-N-(3-bromo-4-ethoxy-5-methoxybenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-acetyl-1-piperazinyl)-N-(3-bromo-4-ethoxy-5-methoxybenzyl)aniline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ABT-199 or Venetoclax, and it belongs to a class of drugs known as Bcl-2 inhibitors. Bcl-2 is a protein that plays a key role in regulating cell death, and Bcl-2 inhibitors like Venetoclax have been shown to have therapeutic potential in various diseases.
Mécanisme D'action
ABT-199 works by selectively inhibiting the Bcl-2 protein, which plays a key role in regulating cell death. Bcl-2 prevents apoptosis by binding to and inhibiting pro-apoptotic proteins. By inhibiting Bcl-2, ABT-199 allows pro-apoptotic proteins to induce apoptosis in cancer cells. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABT-199 have been studied in detail in preclinical models. ABT-199 has been shown to induce apoptosis in cancer cells, leading to tumor regression in animal models of various types of cancer. ABT-199 has also been shown to have a favorable safety profile in preclinical studies, with minimal toxicity observed in normal tissues.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-199 has several advantages for use in lab experiments. It is a potent and selective inhibitor of Bcl-2, making it a valuable tool for studying the role of Bcl-2 in various diseases. ABT-199 has also been shown to be effective in preclinical models of various types of cancer, making it a promising candidate for cancer therapy. However, there are also some limitations to the use of ABT-199 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been established. Additionally, ABT-199 is a complex molecule that requires specialized synthesis methods, which may limit its availability for some researchers.
Orientations Futures
There are several potential future directions for research on ABT-199. One area of interest is the development of combination therapies that include ABT-199. Bcl-2 inhibitors like ABT-199 have been shown to have synergistic effects with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction for research is the development of new Bcl-2 inhibitors with improved selectivity and efficacy. Finally, there is also interest in exploring the potential applications of Bcl-2 inhibitors like ABT-199 in other diseases beyond cancer, such as autoimmune diseases and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of ABT-199 involves several steps, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with piperazine to form 4-(4-ethoxy-3-methoxybenzyl)-1-piperazinecarboxaldehyde. This intermediate is then reacted with acetic anhydride to form 4-(4-acetyl-1-piperazinyl)-N-(3-bromo-4-ethoxy-5-methoxybenzyl)aniline, which is the final product. The synthesis of this compound has been described in detail in several scientific papers.
Applications De Recherche Scientifique
ABT-199 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. Bcl-2 is overexpressed in many types of cancer, and Bcl-2 inhibitors like ABT-199 have been shown to induce apoptosis (programmed cell death) in cancer cells. ABT-199 has been shown to be effective in preclinical models of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin's lymphoma.
Propriétés
Formule moléculaire |
C22H28BrN3O3 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
1-[4-[4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28BrN3O3/c1-4-29-22-20(23)13-17(14-21(22)28-3)15-24-18-5-7-19(8-6-18)26-11-9-25(10-12-26)16(2)27/h5-8,13-14,24H,4,9-12,15H2,1-3H3 |
Clé InChI |
CIBOQVHPGPTWGU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)


![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283308.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283313.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283314.png)